molecular formula C19H28ClN3O2 B12825257 1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-(p-methoxyphenyl)-, monohydrochloride CAS No. 21444-48-4

1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-(p-methoxyphenyl)-, monohydrochloride

Cat. No.: B12825257
CAS No.: 21444-48-4
M. Wt: 365.9 g/mol
InChI Key: GHXGLHKKAPMDIW-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isopropylamino group and the methoxyphenyl group in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Isopropylamino Group: The isopropylamino group can be introduced through nucleophilic substitution reactions using isopropylamine.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions may target the indazole core or the methoxyphenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction may yield reduced indazole derivatives.

Scientific Research Applications

2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving indazole derivatives.

    Medicine: As a candidate for drug development, particularly for conditions where indazole derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride would depend on its specific molecular targets and pathways. Indazole derivatives are known to interact with various enzymes, receptors, and ion channels, leading to diverse biological effects. The presence of the isopropylamino and methoxyphenyl groups may influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole: Lacks the isopropylamino group.

    2-(Amino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol: Lacks the isopropyl group.

    2-(Isopropylamino)-1-(1-phenyl)-4,5,6,7-tetrahydro-1H-indazole: Lacks the methoxy group.

Uniqueness

The uniqueness of 2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of the isopropylamino group may enhance its binding affinity to certain targets, while the methoxyphenyl group may influence its metabolic stability and bioavailability.

Properties

CAS No.

21444-48-4

Molecular Formula

C19H28ClN3O2

Molecular Weight

365.9 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazol-3-yl]-2-(propan-2-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C19H27N3O2.ClH/c1-13(2)20-12-18(23)19-16-6-4-5-7-17(16)22(21-19)14-8-10-15(24-3)11-9-14;/h8-11,13,18,20,23H,4-7,12H2,1-3H3;1H

InChI Key

GHXGLHKKAPMDIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=NN(C2=C1CCCC2)C3=CC=C(C=C3)OC)O.Cl

Origin of Product

United States

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